molecular formula C6HBrCl2FNO2 B15298622 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene

2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene

Cat. No.: B15298622
M. Wt: 288.88 g/mol
InChI Key: STVNRKVNOKOAPR-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is a high-purity organic compound offered for research and development purposes. This multifunctional aromatic molecule features bromo, chloro, fluoro, and nitro substituents, making it a valuable and versatile building block in chemical synthesis. Its structure is particularly useful for constructing complex molecules in medicinal chemistry and materials science. The presence of multiple halogen groups allows for selective substitution reactions, such as in the synthesis of active pharmaceutical ingredients (APIs) or advanced materials. Related halogenated nitrobenzene derivatives are documented as key intermediates in patented synthetic routes, for instance, in the preparation of compounds like 2,4-dichloro-5-fluorobenzonitrile . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research purposes and is not classified as a drug, cosmetic, or for use in diagnostic procedures. Precautionary Note: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Handling: Researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment, including gloves and eyeshields.

Properties

Molecular Formula

C6HBrCl2FNO2

Molecular Weight

288.88 g/mol

IUPAC Name

2-bromo-1,3-dichloro-5-fluoro-4-nitrobenzene

InChI

InChI=1S/C6HBrCl2FNO2/c7-4-2(8)1-3(10)6(5(4)9)11(12)13/h1H

InChI Key

STVNRKVNOKOAPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Sequential Halogenation and Nitration

The most widely reported method involves sequential halogenation and nitration steps starting from simpler aromatic precursors. A common pathway begins with 1,3-dichloro-2-fluorobenzene, which undergoes nitration to introduce the nitro group at the para position relative to existing substituents. Subsequent bromination at the ortho position completes the synthesis:

Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene

  • Reagents : Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as a nitrating mixture.
  • Conditions : 0–5°C for 4–6 hours to minimize side reactions.
  • Outcome : Yields 1,3-dichloro-2-fluoro-4-nitrobenzene with >85% regioselectivity.

Step 2: Bromination

  • Reagents : Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst.
  • Conditions : 40–50°C for 8–12 hours under anhydrous conditions.
  • Outcome : Substitutes bromine at the ortho position relative to the nitro group, achieving 70–75% yield.

Diazotization-Reduction Pathway

An alternative route described in patents involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline:

Step 1: Bromination of 2,4-Dichloro-3-fluoro-aniline

  • Reagents : N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Conditions : Room temperature for 24 hours, yielding 6-bromo-2,4-dichloro-3-fluoro-aniline (92% purity).

Step 2: Diazotization and Reduction

  • Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C.
  • Reduction : Use of hypophosphorous acid (H₃PO₂) to replace the diazo group with hydrogen, forming 5-bromo-1,3-dichloro-2-fluorobenzene.
  • Final Nitration : Introduces the nitro group using mixed acid (HNO₃/H₂SO₄) at 30°C.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and yield. Key parameters include:

Parameter Optimal Range Impact on Yield
Residence Time 8–10 minutes Prevents over-nitration
Temperature 45–50°C Balances reaction rate/selectivity
Catalyst Loading 5 mol% FeBr₃ Minimizes byproduct formation

This method achieves 82% overall yield with 99% purity, as reported in industrial protocols.

Purification Strategies

  • Recrystallization : Ethanol/water (7:3 v/v) removes polar impurities, increasing purity from 90% to 99.5%.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves positional isomers.

Comparative Analysis of Synthetic Methods

Table 1 evaluates key methodologies:

Method Starting Material Yield (%) Purity (%) Scalability
Sequential Halogenation 1,3-Dichloro-2-fluorobenzene 70–75 95–99 Moderate
Diazotization-Reduction 2,4-Dichloro-3-fluoro-aniline 65–70 90–95 High (patented)
Continuous Flow 1,3-Dichloro-2-fluorobenzene 80–82 99+ Industrial

Key Observations :

  • The diazotization route offers better regiocontrol but requires hazardous diazo intermediates.
  • Continuous flow systems outperform batch reactors in yield and safety.

Challenges and Optimization

Regioselectivity Issues

The nitro group’s strong meta-directing effect complicates bromine placement. Strategies to address this include:

  • Low-Temperature Nitration : Reduces nitronium ion mobility, favoring para substitution.
  • Steric Hindrance : Bulkier solvents (e.g., dichloromethane) improve ortho-bromination selectivity.

Byproduct Formation

Common byproducts and mitigation approaches:

  • Dinitro Derivatives : Controlled HNO₃ stoichiometry (1.1 equivalents).
  • Debromination : Avoid excess FeBr₃ (limit to 5 mol%).

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    EAS Reactions: Common reagents include bromine, chlorine, and nitrating agents under acidic conditions.

    NAS Reactions: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are typically used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield 2,4-dibromo-1,3-dichloro-5-fluoro-4-nitrobenzene .

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro, fluoro, and chloro groups. These groups increase the ring’s susceptibility to electrophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The compound’s properties are highly dependent on the positions and types of substituents. Key comparisons include:

Table 1: Structural Comparison of Halogenated Nitrobenzenes
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene C₆HBrCl₂FNO₂ 298.14 Br(2), Cl(1,3), F(5), NO₂(4)
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br(5), Cl(1), F(2), NO₂(3)
4-Bromo-1-chloro-2-nitrobenzene C₆H₃BrClNO₂ 236.45 Br(4), Cl(1), NO₂(2)
5-Bromo-2-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 223.43 Br(5), Cl(2), F(1,3)

Key Observations :

  • Substituent Effects : The presence of multiple halogens (Br, Cl, F) and a nitro group increases molecular weight and polarizability compared to simpler analogues like 4-Bromo-1-chloro-2-nitrobenzene .
  • Positional Isomerism : For example, 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene () shares similar substituents but differs in their arrangement, leading to distinct electronic and steric profiles.

Physicochemical Properties

Solubility and Reactivity :
  • highlights that halogenated benzenes with nitro groups exhibit a solubility cutoff (0.10–0.46 mmol/L) for biological activity, though this study focused on dimethyl-substituted analogues. Extrapolating this, the nitro group in this compound likely reduces water solubility compared to non-nitro analogues, impacting pharmacokinetic properties .
  • The electron-withdrawing nitro group enhances electrophilic reactivity, making the compound suitable for nucleophilic aromatic substitution reactions, unlike 5-Bromo-2-chloro-1,3-difluorobenzene (lacking a nitro group) .
Thermal Properties :
  • The additional nitro and chlorine substituents in this compound are expected to increase boiling point and density due to increased molecular mass and polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration of a benzene ring. A stepwise approach involves bromination followed by chlorination and fluorination, with nitration introduced last due to the deactivating nature of nitro groups. Catalytic sulfuric acid and nitric acid mixtures are standard for nitration, but regioselectivity must be controlled using directing groups or steric hindrance. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity, as noted in Enamine Ltd's Building Blocks Catalogue .

Q. How can spectroscopic techniques (NMR, MS) and crystallography be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., CDCl₃) for ¹H/¹³C NMR. Halogen and nitro substituents cause distinct deshielding; compare chemical shifts with analogs like 3-Bromo-5-fluoro-4-nitrobenzonitrile .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (253.10 g/mol) and fragmentation patterns.
  • X-ray Crystallography : ORTEP-III software aids in refining single-crystal structures, resolving bond angles, and validating substitution patterns .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?

  • Methodological Answer :

  • Solubility : Sparingly soluble in polar solvents (DMSO, DMF) but stable in chloroform. Pre-dissolve in DMSO for biological assays.
  • Stability : Degrades under prolonged UV exposure or basic conditions. Store in amber vials at RT with desiccants, as per GLPBIO guidelines .

Advanced Research Questions

Q. How do electronic effects influence the regioselectivity of further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer : The nitro group (-NO₂) is a strong meta-director, while halogens (-Br, -Cl) act as ortho/para directors. Computational studies (DFT) predict preferential coupling at the para position to fluorine due to reduced steric hindrance. Compare with 2-Bromo-5-chloro-1,3-difluorobenzene, where fluorine’s electronegativity modulates reactivity .

Q. What strategies resolve contradictions in reported antimicrobial activities of halogenated nitrobenzenes?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols using CLSI guidelines and validate with structural analogs like 4-Bromo-2-fluoro-5-nitrobenzoic acid, which shows high antitumor but moderate antimicrobial activity . Triangulate data via dose-response curves and molecular docking to identify binding site interactions.

Q. Can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing effect enhances reactivity at the ortho position to fluorine. Compare activation energies with 3,4-Difluoro-5-nitrobenzyl chloride, where fluorine stabilizes transition states .

Q. How do steric and electronic factors affect crystallization outcomes?

  • Methodological Answer : Halogen bonding (Br⋯O) and π-π stacking dominate crystal packing. Use slow evaporation from ethanol to grow single crystals. ORTEP-III analysis of 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene analogs reveals planar geometries, which can guide space group predictions .

Q. What methodologies address synthetic yield inconsistencies in multi-step halogenation?

  • Methodological Answer : Contradictions often stem from competing side reactions (e.g., dihalogenation). Optimize stepwise halogenation using kinetic control (low temperature for bromination) and in-situ quenching. Monitor intermediates via TLC and GC-MS. Enamine Ltd’s catalogue emphasizes iterative purity checks after each step .

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